N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide
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Overview
Description
N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, making it a subject of interest for researchers and industry professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of the Fluoro and Hydroxy Groups: These functional groups are introduced through selective fluorination and hydroxylation reactions, which require precise control of reaction conditions to ensure the desired substitution pattern.
Attachment of the Sulfonamide Group:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: Where the hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In
Properties
Molecular Formula |
C11H6Cl2FN5O3S |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-7-fluoro-5-oxo-6H-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C11H6Cl2FN5O3S/c12-5-2-1-3-6(13)9(5)18-23(21,22)10-16-8-4-7(14)15-11(20)19(8)17-10/h1-4,18H,(H,15,20) |
InChI Key |
DRWMOCWRCCLGMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=NN3C(=N2)C=C(NC3=O)F)Cl |
Origin of Product |
United States |
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